molecular formula C22H26N2O2 B14486529 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- CAS No. 63992-14-3

1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl-

Cat. No.: B14486529
CAS No.: 63992-14-3
M. Wt: 350.5 g/mol
InChI Key: YMPJBUOORHWACE-UHFFFAOYSA-N
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Description

1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an indanamine core, a morpholinopropionyl group, and a phenyl group. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .

Preparation Methods

The synthesis of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- involves several steps, typically starting with the preparation of the indanamine coreThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .

Scientific Research Applications

1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 1-Indanamine, N-(2-morpholinopropionyl)-2-phenyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

CAS No.

63992-14-3

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

3-morpholin-4-yl-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)propanamide

InChI

InChI=1S/C22H26N2O2/c25-21(10-11-24-12-14-26-15-13-24)23-22-19-9-5-4-8-18(19)16-20(22)17-6-2-1-3-7-17/h1-9,20,22H,10-16H2,(H,23,25)

InChI Key

YMPJBUOORHWACE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NC2C(CC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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